1-(2-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(2-Methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl groups, and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One common synthetic route includes the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with appropriate amines under controlled conditions . The reaction conditions typically involve conventional heating or microwave irradiation to achieve higher yields and purities . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially when using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with G protein-coupled receptors and ion channels .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
1,3,5-Triazine derivatives: These compounds share the triazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Indole-based compounds have a different core structure but exhibit similar biological activities, such as antiviral and anticancer properties.
Properties
Molecular Formula |
C20H26N4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-7,8-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H26N4O3/c1-14-15(2)21-20-23(17-8-4-5-9-18(17)26-3)12-22(13-24(20)19(14)25)11-16-7-6-10-27-16/h4-5,8-9,16H,6-7,10-13H2,1-3H3 |
InChI Key |
JBAFFHDZDXEQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3CCCO3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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